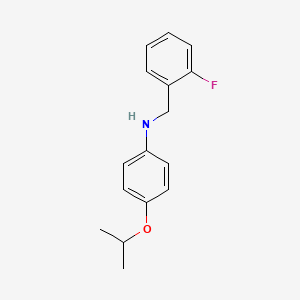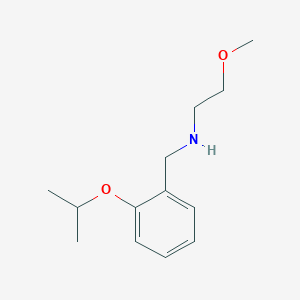
N-(2-Fluorobenzyl)-4-isopropoxyaniline
概要
説明
Fluorobenzyl compounds are a class of organic compounds that contain a benzyl group (a phenyl ring attached to a CH2 group) with one or more fluorine atoms attached to the phenyl ring . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorobenzyl compounds often involves the reaction of a benzyl halide with a fluorinating agent . The specific synthesis process for “N-(2-Fluorobenzyl)-4-isopropoxyaniline” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a fluorobenzyl compound like “this compound” would consist of a benzyl group with a fluorine atom attached to one of the carbon atoms in the phenyl ring . The exact structure would depend on the position of the fluorine atom and the presence of any other functional groups .Chemical Reactions Analysis
Fluorobenzyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution reactions, elimination reactions, and reactions with bases . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions of the reaction.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with various chemical reagents .科学的研究の応用
Chemical Synthesis and Structural Analysis
N-(2-Fluorobenzyl)-4-isopropoxyaniline and its derivatives have been extensively studied in the field of chemical synthesis. For instance, ÖztÜrk et al. (2019) conducted a study on the synthesis of N,N-spiro bridged cyclotriphosphazene derivatives with 4-fluorobenzyl pendant arms, revealing insights into structural and stereogenic properties. They also explored DNA interactions and the antimicrobial and cytotoxic activities of these compounds (ÖztÜrk et al., 2019).
Similarly, a study by Elmas et al. (2020) focused on the synthesis of Bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene, providing detailed structural characterization and insights into the biological activity and density functional theory (DFT) studies of these compounds (Elmas et al., 2020).
Biological Activities and Applications
In the realm of biological activities, compounds derived from this compound have shown significant potential. The research by Elmas et al. (2017) on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, leading to fully substituted phosphazenes, highlighted their spectroscopic and crystallographic characterizations. This study also touched upon the potential biological implications of these compounds (Elmas, 2017).
作用機序
Safety and Hazards
The safety and hazards associated with a compound like “N-(2-Fluorobenzyl)-4-isopropoxyaniline” would depend on its specific structure and the conditions under which it is handled. Some fluorobenzyl compounds are known to be hazardous and can cause skin and eye irritation, and may be harmful if inhaled or swallowed .
将来の方向性
The future directions for research on a compound like “N-(2-Fluorobenzyl)-4-isopropoxyaniline” could include further studies on its synthesis, properties, and potential applications. This could include research on its potential use as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds .
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(2)19-15-9-7-14(8-10-15)18-11-13-5-3-4-6-16(13)17/h3-10,12,18H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLDFYAKXSDNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline](/img/structure/B1385426.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-1-butanamine](/img/structure/B1385428.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)

![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)
